Moderate Pan-RXR Agonist Potency Distinct from High-Affinity Bexarotene
LG-100064 activates RXRα, RXRβ, and RXRγ with EC50 values of 330 nM, 200 nM, and 260 nM, respectively . In contrast, Bexarotene, a widely used RXR agonist comparator, exhibits approximately 10-fold higher potency with EC50 values of 33 nM, 24 nM, and 25 nM for the same receptor subtypes [1]. This potency differential enables distinct concentration-response windows for pharmacological intervention.
| Evidence Dimension | RXR subtype agonist potency (EC50) |
|---|---|
| Target Compound Data | RXRα: 330 nM; RXRβ: 200 nM; RXRγ: 260 nM |
| Comparator Or Baseline | Bexarotene (LGD1069): RXRα: 33 nM; RXRβ: 24 nM; RXRγ: 25 nM |
| Quantified Difference | ~10-fold lower potency for LG-100064 across all subtypes |
| Conditions | Cell-based reporter gene assays using transfected cells expressing individual RXR subtypes |
Why This Matters
Researchers requiring less potent RXR activation to avoid supra-physiological signaling or to study graded responses should select LG-100064 over high-affinity agonists like Bexarotene.
- [1] MedChemExpress. Bexarotene (LGD1069) Product Datasheet. CAS# 153559-49-0. View Source
